BTK Enzymatic Potency: 5.5-Fold Higher Than a Closest Pyrazolo[1,5-a]pyrazine Patent Analog
In a standardized BTK in vitro enzymatic assay, N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(ethylthio)benzamide (Example 99) achieved an IC50 of 1 nM [1]. Under the same assay conditions, the pyrazolo[1,5-a]pyrazine derivative Example 236 exhibited an IC50 of 5.5 nM [2]. This represents a 5.5-fold potency advantage for the dihydroimidazo[2,1-b]thiazole-bearing compound. An even closer structural analog, Example 79, also displayed an IC50 of 1 nM, indicating that Example 99 matches the best-in-patent potency while offering a chemically distinct scaffold [3].
| Evidence Dimension | BTK enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Example 236 (pyrazolo[1,5-a]pyrazine): IC50 = 5.5 nM; Example 79 (pyrazolo[1,5-a]pyrazine): IC50 = 1 nM |
| Quantified Difference | 5.5-fold more potent than Example 236; equipotent with Example 79 |
| Conditions | BTK in vitro enzymatic assay measuring compound potency against recombinant human BTK |
Why This Matters
For procurement decisions, this data identifies Example 99 as one of the most potent BTK inhibitors in the patent, with a 5.5-fold potency edge over the pyrazolo[1,5-a]pyrazine Example 236, making it a superior candidate for studies requiring maximal target engagement at low concentrations.
- [1] BindingDB. Monomer ID 658441. Ligand: US20240083900, Example 99. 100. Target: Tyrosine-protein kinase BTK (Homo sapiens). IC50: 1 nM. https://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=658441 View Source
- [2] BindingDB. Monomer ID 658410. Ligand: US20240083900, Example 236. Target: Tyrosine-protein kinase BTK (Homo sapiens). IC50: 5.5 nM. https://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=658410 View Source
- [3] BindingDB. Monomer ID 658433. Ligand: US20240083900, Example 79. Target: Tyrosine-protein kinase BTK (Homo sapiens). IC50: 1 nM; Kd: 0.630 nM. https://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=658433 View Source
